molecular formula C5H7NO2 B1267151 3-Isoxazolol, 4,5-dimethyl- CAS No. 930-83-6

3-Isoxazolol, 4,5-dimethyl-

Cat. No.: B1267151
CAS No.: 930-83-6
M. Wt: 113.11 g/mol
InChI Key: KIJKSVJGPLKILI-UHFFFAOYSA-N
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Description

3-Isoxazolol, 4,5-dimethyl- is a synthetic compound belonging to the class of heterocyclic compounds known as isoxazoles. Isoxazoles are five-membered rings containing one oxygen atom and one nitrogen atom at adjacent positions. The unique structure of 3-Isoxazolol, 4,5-dimethyl- makes it an interesting prospect for various fields of research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Isoxazolol, 4,5-dimethyl- can be achieved through several methods. One common approach involves the base-catalyzed condensation reactions of nitroacetic esters with dipolarophiles in the presence of water . Another method includes the reaction of hydroxylamine with 1,3-diketones or derivatives of propiolic acid .

Industrial Production Methods: Industrial production of 3-Isoxazolol, 4,5-dimethyl- typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of metal-free synthetic routes is preferred to avoid the high costs, low abundance, and toxicity associated with metal-catalyzed reactions .

Chemical Reactions Analysis

Types of Reactions: 3-Isoxazolol, 4,5-dimethyl- undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. The compound’s reactivity is influenced by the presence of the oxygen and nitrogen atoms in the isoxazole ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used to oxidize 3-Isoxazolol, 4,5-dimethyl-.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed for reduction reactions.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

3-Isoxazolol, 4,5-dimethyl- has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: 3-Isoxazolol, 4,5-dimethyl- is explored for its potential therapeutic applications, such as anti-inflammatory and analgesic effects.

    Industry: The compound is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Comparison with Similar Compounds

    Isoxazole: The parent compound of 3-Isoxazolol, 4,5-dimethyl-, with a similar five-membered ring structure containing one oxygen and one nitrogen atom.

    Oxazole: An analog with the nitrogen atom in position 3 instead of position 2.

    Pyrrole: An analog without the oxygen atom.

    Furan: An analog without the nitrogen atom.

Uniqueness: 3-Isoxazolol, 4,5-dimethyl- is unique due to the presence of two methyl groups at the 4 and 5 positions of the isoxazole ring. This substitution pattern can significantly influence the compound’s chemical reactivity and biological activity, making it distinct from other isoxazole derivatives .

Properties

IUPAC Name

4,5-dimethyl-1,2-oxazol-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7NO2/c1-3-4(2)8-6-5(3)7/h1-2H3,(H,6,7)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KIJKSVJGPLKILI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(ONC1=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60302512
Record name 3-Isoxazolol, 4,5-dimethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60302512
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

113.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

930-83-6
Record name 3-Hydroxy-4,5-dimethylisoxazole
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=151713
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 3-Isoxazolol, 4,5-dimethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60302512
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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